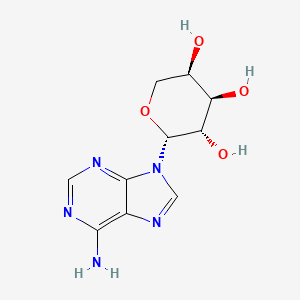

9-beta-D-Arabinosyladenine

Description

Historical Context of Discovery and Early Research Initiatives

The journey of 9-beta-D-Arabinosyladenine, also known as Vidarabine (B1017) or ara-A, from a marine-derived curiosity to a clinically significant antiviral agent is a testament to the fruitful interplay between natural product chemistry, synthetic chemistry, and biomedical research. Its story begins with the exploration of marine organisms and culminates in the development of a new class of therapeutic molecules.

Isolation from Marine Natural Sources and Early Biological Observations

In the 1950s, the scientific community's interest was piqued by the discovery of two unusual nucleosides, spongothymidine (B1329284) and spongouridine, isolated from the Caribbean sponge Tethya crypta (now known as Cryptotethya crypta). wikipedia.orgwikidoc.orgmdpi.commdpi.comscienceopen.com These compounds were remarkable because they contained D-arabinose sugar instead of the D-ribose or deoxyribose found in the nucleic acids of most organisms. wikidoc.orgmdpi.com This structural anomaly hinted at potentially unique biological activities, and indeed, these spongonucleosides demonstrated promising anticancer properties. wikipedia.org

The discovery of these marine-derived arabinose-containing nucleosides spurred further investigation into similar compounds. nih.gov Although ara-A was first created synthetically, it was later discovered as a natural product. In 1972, it was found to be produced by the bacterium Streptomyces antibioticus. wikipedia.orgdrugbank.com Later, in 1984, it was also isolated from the gorgonian Eunicella cavolini, a type of soft coral. wikipedia.orgresearcher.liferesearchgate.net

Initial Chemical Synthesis and Antineoplastic Investigations

Inspired by the unique structure and biological potential of the naturally occurring arabinosyl nucleosides, researchers at the Stanford Research Institute (now SRI International) undertook the chemical synthesis of analogous compounds. wikipedia.orgsri.com In 1960, the Bernard Randall Baker lab successfully synthesized this compound (ara-A). wikipedia.orgwikidoc.orgcore.ac.ukacs.org The initial impetus for its synthesis was the pursuit of novel anticancer agents. wikipedia.orgwikidoc.orgcore.ac.uk The rationale was based on the unique biological properties of related compounds like 1-β-D-arabinofuranosyluracil (ara-U). wikipedia.orgwikidoc.org These early investigations were part of a broader effort to develop sugar-modified nucleoside analogs as potential chemotherapeutics. wikidoc.org

Recognition of Antiviral Activity and Subsequent Research Trajectory

While initially explored for its anticancer potential, the true therapeutic calling of ara-A was discovered in a different domain. In 1964, M. Privat de Garilhe and J. De Rudder first described the antiviral activity of Vidarabine. wikipedia.orgwikidoc.orgmdpi.comcore.ac.uk Their research demonstrated that the compound was effective against herpes simplex virus (HSV) and vaccinia virus in cell cultures. core.ac.ukresearchgate.nettargetmol.com This pivotal discovery shifted the research focus from oncology to virology.

Subsequent studies solidified its position as a significant antiviral agent. It was the first nucleoside analog antiviral to be administered systemically and the first to be licensed for treating systemic herpes virus infections in humans. wikipedia.orgwikidoc.orgsri.com The clinical effectiveness of Vidarabine was further established in 1976 by researcher and physician Richard J. Whitley at the University of Alabama at Birmingham, who demonstrated its utility in treating various viral diseases. wikipedia.orgwikidoc.org Vidarabine is active against several viruses, including herpes viruses, poxviruses, rhabdoviruses, hepadnaviruses, and some RNA tumor viruses. wikipedia.orgwikidoc.org

Biochemical Classification and Significance as a Nucleoside Analog

This compound is classified as a purine (B94841) nucleoside analog. drugbank.compatsnap.comnih.gov This classification is central to its mechanism of action and therapeutic utility.

A nucleoside is a structural subunit of nucleic acids (DNA and RNA), consisting of a nitrogenous base linked to a sugar molecule (either ribose or deoxyribose). In the case of this compound, it is an analog of the natural nucleoside adenosine (B11128). wikidoc.org The key structural difference lies in the sugar component: ara-A contains an arabinose sugar instead of the ribose found in adenosine. patsnap.com This seemingly subtle modification, the stereoisomeric difference at the 2'-hydroxyl group of the sugar, is critical to its biological activity. wikidoc.org

As a nucleoside analog, Vidarabine functions by interfering with the synthesis of viral DNA. wikipedia.orgwikidoc.orgontosight.ai To become active, it must first be phosphorylated within the host cell to its triphosphate form, ara-ATP. wikipedia.orgwikidoc.orgpatsnap.com This active metabolite then acts as both an inhibitor and a substrate for viral DNA polymerase. wikipedia.orgwikidoc.orgdrugbank.com By competitively inhibiting the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and by being incorporated into the growing viral DNA chain, ara-ATP effectively terminates DNA elongation. drugbank.compatsnap.com This leads to the formation of "faulty" DNA and prevents the virus from replicating. wikipedia.orgdrugbank.com The significance of Vidarabine and other nucleoside analogs like Cytarabine (ara-C), which was also inspired by marine spongonucleosides, lies in their ability to selectively target viral replication processes. wikipedia.org

| Timeline of Key Events | Year | Significance |

| Discovery of Spongothymidine and Spongouridine | 1950s | Isolated from Tethya crypta, inspiring the synthesis of nucleoside analogs. wikipedia.orgwikidoc.org |

| Chemical Synthesis of ara-A | 1960 | First synthesized with the initial goal of developing an anticancer drug. wikipedia.orgwikidoc.orgcore.ac.ukacs.org |

| First Report of Antiviral Activity | 1964 | Demonstrated activity against herpes simplex and vaccinia viruses. wikipedia.orgwikidoc.orgmdpi.comcore.ac.uk |

| Isolation from Streptomyces antibioticus | 1972 | Discovered to be a naturally occurring product. wikipedia.orgdrugbank.com |

| Confirmation of Clinical Effectiveness | 1976 | Established as a treatment for various systemic viral diseases. wikipedia.orgwikidoc.org |

| Isolation from Eunicella cavolini | 1984 | Found in another natural source, a gorgonian coral. wikipedia.orgresearcher.liferesearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYAXTGSPRHBFB-UHTZMRCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Advanced Synthetic Methodologies

Natural Occurrence and Biosynthetic Pathways

Identification in Microbial and Marine Organisms

9-beta-D-Arabinosyladenine was initially isolated from the fermentation broths of the bacterium Streptomyces antibioticus nih.gov. This discovery marked a pivotal moment in the exploration of microbial sources for novel therapeutic agents. In addition to its microbial origins, related arabinonucleosides have been identified in marine organisms. For instance, the marine sponge Cryptotethia crypta is a known source of spongosine, a derivative of adenosine (B11128), highlighting the presence of this class of compounds in marine ecosystems nih.gov. The identification of this compound from both terrestrial microbes and marine invertebrates underscores the diverse natural sources of bioactive nucleosides.

Elucidation of Specific Biosynthetic Gene Clusters

Research into the genetic underpinnings of this compound production in Streptomyces antibioticus has led to a fascinating discovery. It has been revealed that a single biosynthetic gene cluster is responsible for the production of both this compound and another potent therapeutic agent, pentostatin (B1679546) nih.gov. This dual-pathway gene cluster orchestrates the complex enzymatic steps required for the synthesis of these two distinct purine (B94841) nucleoside antibiotics nih.gov. A key step in the biosynthesis is the epimerization of the C-2' hydroxyl group of an adenosine precursor, a transformation that imparts the characteristic arabinose sugar moiety to the final molecule nih.govnih.gov. The co-production of pentostatin is particularly noteworthy, as it acts as a potent adenosine deaminase inhibitor, thereby protecting this compound from enzymatic degradation and enhancing its antiviral efficacy nih.gov.

Chemical Synthesis Strategies

Pioneering Chemical Synthesis Approaches

The first chemical synthesis of this compound was achieved in 1960 by B. R. Baker and his colleagues as part of a broader investigation into potential anticancer agents wikipedia.org. This seminal work laid the foundation for subsequent synthetic explorations. One of the established early chemical routes involves a convergent synthesis approach. In this method, N6-benzoyladenine is reacted with a protected arabinofuranosyl chloride derivative, namely 2,3,5-O-benzyl-D-arabinofuranosyl chloride unipv.itrsc.org. The subsequent removal of the protecting groups via hydrogenation yields the final product, 9-beta-D-arabinofuranosyladenine unipv.itrsc.org. These pioneering methods, while successful, often required multiple steps and sometimes resulted in mixtures of anomers, necessitating careful purification.

| Pioneering Synthesis Step | Description |

| Starting Materials | N6-benzoyladenine and 2,3,5-O-benzyl-D-arabinofuranosyl chloride unipv.itrsc.org |

| Key Reaction | Glycosylation of the protected adenine (B156593) derivative with the protected arabinofuranosyl chloride unipv.itrsc.org. |

| Deprotection | Hydrogenation to remove the benzyl (B1604629) protecting groups unipv.itrsc.org. |

| Outcome | Formation of 9-beta-D-arabinofuranosyladenine. |

Stereocontrolled Synthesis Techniques

To address the challenges of stereoselectivity inherent in earlier methods, more advanced stereocontrolled synthesis techniques have been developed. These modern approaches aim to provide precise control over the stereochemistry at the anomeric center, leading to the desired beta-anomer with high selectivity. One such strategy involves the synthesis of unnatural β-L-arabinofuranosyl nucleoside analogues from acyclic N,OTMS-acetals nih.gov. This method utilizes a C1' to C4' cyclization, where the OTMS group of the acetal (B89532) acts as the nucleophile to generate a 2'-oxynucleoside with complete retention of configuration at the C1' center nih.gov. Such techniques are crucial for accessing not only the naturally occurring D-isomers but also their unnatural L-counterparts, which are valuable for structure-activity relationship studies. These stereoselective routes often result in higher yields of the desired isomer and reduce the need for extensive purification.

Enzymatic and Chemoenzymatic Synthesis Routes

In the quest for more efficient and environmentally friendly synthetic methods, enzymatic and chemoenzymatic routes have emerged as powerful alternatives to purely chemical syntheses. These approaches leverage the high specificity and catalytic efficiency of enzymes to produce this compound with excellent regio- and stereoselectivity.

A prominent enzymatic strategy involves a transglycosylation reaction. This method typically employs a two-enzyme, one-pot system. For instance, uridine (B1682114) phosphorylase can catalyze the phosphorolysis of a readily available arabinosyl donor, such as arabinosyluracil, to generate α-D-arabinose-1-phosphate. Subsequently, a purine nucleoside phosphorylase facilitates the coupling of this intermediate with adenine to form this compound mdpi.comnih.gov.

| Enzymatic Synthesis Overview | |

| Reaction Type | One-pot, multi-enzyme cascade mdpi.com. |

| Key Enzymes | Uridine Phosphorylase, Purine Nucleoside Phosphorylase mdpi.comnih.gov. |

| Starting Materials | Arabinosyluracil, Adenine mdpi.com. |

| Key Intermediate | α-D-arabinose-1-phosphate mdpi.com. |

| Advantages | High stereoselectivity, milder reaction conditions, potential for continuous flow processes nih.gov. |

Chemoenzymatic methods combine the flexibility of chemical synthesis with the selectivity of enzymatic catalysis. For example, a stereoselective chemical synthesis can be used to prepare a key intermediate, such as a protected and activated arabinose derivative, which is then subjected to an enzymatic glycosylation reaction to introduce the adenine base with high precision nih.gov. These hybrid approaches offer a powerful toolkit for the efficient and selective synthesis of this compound and its analogues.

Biocatalytic Cascade Reactions for Nucleoside and Nucleotide Production

A notable example is the three-step enzymatic cascade for the synthesis of Vidarabine (B1017) 5'-monophosphate (araA-MP). This process utilizes arabinosyluracil (araU) and adenine as precursors. The cascade begins with the phosphorolysis of araU by uridine phosphorylase, which generates α-D-arabinose-1-phosphate. Subsequently, a purine nucleoside phosphorylase catalyzes the coupling of this intermediate with adenine to form this compound. The final step involves the phosphorylation of the newly formed nucleoside by a deoxyadenosine (B7792050) kinase to produce araA-MP. This biocatalytic route not only simplifies the production process but also overcomes the low aqueous solubility of this compound by converting it into its more soluble monophosphate form.

| Stage | Reaction | Key Enzyme(s) |

| 1 | Phosphorolysis of arabinosyluracil (araU) | Uridine Phosphorylase |

| 2 | Synthesis of this compound | Purine Nucleoside Phosphorylase |

| 3 | Phosphorylation to Vidarabine 5'-monophosphate | Deoxyadenosine Kinase |

Application of Nucleoside Phosphorylases and Deoxyadenosine Kinases

The successful implementation of biocatalytic cascades for this compound synthesis hinges on the specific activities of key enzymes, namely nucleoside phosphorylases and deoxyadenosine kinases.

Nucleoside Phosphorylases (NPs) are instrumental in the transglycosylation reaction, which forms the core of the biocatalytic synthesis of this compound. In a well-established two-enzyme system, a pyrimidine (B1678525) nucleoside phosphorylase, such as uridine phosphorylase from Clostridium perfringens (CpUP), first cleaves a readily available arabinose donor like arabinosyluracil in the presence of inorganic phosphate (B84403). This reaction releases α-D-arabinose-1-phosphate. Subsequently, a purine nucleoside phosphorylase, for instance, from Aeromonas hydrophila (AhPNP), facilitates the transfer of the arabinofuranosyl moiety from α-D-arabinose-1-phosphate to adenine, resulting in the formation of this compound unipv.it. The strategic coupling of these two enzymes allows for the efficient synthesis of the target nucleoside analog.

Development of Continuous-Flow Bioreactor Systems

To enhance the productivity and scalability of the biocatalytic synthesis of this compound, continuous-flow bioreactor systems have been developed. These systems offer several advantages over traditional batch processes, including improved reaction efficiency, easier product isolation, and the potential for long-term, stable production.

In one notable application, the bi-enzymatic synthesis of Vidarabine, catalyzed by uridine phosphorylase and purine nucleoside phosphorylase, was adapted to a continuous-flow process. The enzymes were co-immobilized on a solid support, such as glyoxyl-agarose, and packed into a column to create a bioreactor. A solution containing the substrates, arabinosyluracil and adenine, was then continuously passed through the bioreactor. This setup allows for the ongoing conversion of substrates to the product, which can then be collected from the outflow. A significant advantage of this method is the precipitation of this compound from the reaction mixture, which simplifies its purification. Using this continuous-flow system, gram-scale quantities of highly pure Vidarabine have been successfully produced over several days of operation.

| Parameter | Batch Process | Continuous-Flow Process |

| Operation Mode | Discontinuous | Continuous |

| Enzyme State | Free or Immobilized | Immobilized |

| Product Isolation | Requires downstream processing | Can be simplified by precipitation |

| Scalability | Can be challenging | More readily scalable |

| Productivity | Generally lower | Potentially higher for long runs |

Enzyme Active Site Engineering for Enhanced Analog Synthesis

To further improve the efficiency and substrate scope of the biocatalytic synthesis of nucleoside analogs like this compound, researchers have turned to enzyme active site engineering. By modifying the amino acid residues within the active site of key enzymes, it is possible to enhance their catalytic activity, alter their substrate specificity, and improve their stability.

A recent study focused on the active site engineering of the Leishmania mexicana purine 2'-deoxyribosyltransferase (LmPDT) to enhance its activity for the synthesis of arabinosyl nucleosides, including Vidarabine biorxiv.org. Through a semi-rational design approach, specific mutations were introduced at position Asn56 in the active site. The resulting variants, LmPDTN56L and LmPDTN56C, exhibited a significant increase in their catalytic efficiency for the synthesis of this compound, with up to a 30-fold enhancement in activity compared to the wild-type enzyme biorxiv.org.

Importantly, this substantial improvement in catalytic activity was achieved without compromising the thermal stability of the enzyme. These engineered variants represent promising biocatalysts for the efficient and tailored production of arabinosyl nucleosides. This work highlights the potential of active site engineering to overcome the limitations of natural enzymes and to develop highly efficient biocatalytic processes for the synthesis of valuable pharmaceutical compounds.

Molecular Mechanism of Action

Intracellular Metabolism and Phosphorylation Cascade

Upon entry into a host cell, vidarabine (B1017), a nucleoside analog, must undergo phosphorylation to become pharmacologically active. patsnap.com This multi-step process is catalyzed by both cellular and, in some cases, viral kinases.

Vidarabine is sequentially phosphorylated, first to its monophosphate form (ara-AMP), then to its diphosphate form (ara-ADP), and finally to its triphosphate form (ara-ATP). patsnap.com This phosphorylation cascade is primarily carried out by host cell kinases. selleckchem.com While some antiviral nucleoside analogs depend on virus-encoded thymidine (B127349) kinase for the initial phosphorylation step, vidarabine's activation is not reliant on this viral enzyme. selleckchem.com This allows vidarabine to be effective against thymidine kinase-deficient viral mutants that are resistant to other antiviral agents like acyclovir (B1169). selleckchem.com The conversion of vidarabine monophosphate to the diphosphate is facilitated by cellular guanylate kinase, and subsequent phosphorylation to the triphosphate is carried out by other cellular enzymes. drugbank.com

Interactions with Viral Replication Enzymes and Processes

The primary mechanism of action of vidarabine's active metabolite, ara-ATP, involves direct interference with the viral DNA polymerase, the enzyme responsible for replicating the viral genome. patsnap.com

Ara-ATP acts as both an inhibitor and a substrate for viral DNA polymerase. drugbank.comwikipedia.org This dual role is central to its antiviral efficacy. As an inhibitor, ara-ATP binds to the DNA polymerase, preventing it from carrying out its normal function of synthesizing new viral DNA. patsnap.comnih.gov The inhibitory activity of vidarabine is more selective for viral DNA polymerase than for host cell DNA polymerases, which accounts for its therapeutic window. patsnap.compatsnap.com

The inhibitory action of ara-ATP on viral DNA polymerase is competitive with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). drugbank.comwikipedia.orgnih.gov Structurally, ara-ATP mimics dATP, allowing it to compete for the active site of the DNA polymerase enzyme. patsnap.comaacrjournals.org When the concentration of ara-ATP is sufficient, it effectively outcompetes dATP, leading to a significant reduction in the rate of viral DNA synthesis. nih.gov

In its role as a substrate, ara-ATP is incorporated into the growing viral DNA chain in place of adenosine (B11128). drugbank.comwikipedia.org Once incorporated, the presence of the arabinose sugar, which differs stereochemically from the deoxyribose sugar of natural nucleotides, prevents the formation of the next phosphodiester bond. patsnap.comwikipedia.org This disruption of the DNA backbone leads to the termination of DNA chain elongation, effectively halting viral replication. drugbank.compatsnap.com The incorporation of multiple ara-ATP molecules results in the formation of "faulty" DNA, which destabilizes the viral DNA strand. drugbank.comwikipedia.org

Research Findings on Enzyme Inhibition

| Enzyme | Inhibitor | Type of Inhibition | Ki (Inhibition Constant) | Notes |

| DNA Primase | ara-ATP | Competitive with ATP | 2.7 µM (37°C) | DNA primase is considered a primary in vivo target of arabinofuranosyl nucleotides. nih.gov |

| DNA Primase | ara-ATP | Competitive with ATP | 2.0 µM (25°C) | Inhibition constant measured at a lower temperature. nih.gov |

| Ribonucleotide Reductase | ara-ATP | Competitive | 15 µM | For CDP reduction, competitive with respect to adenosine triphosphate or guanosine triphosphate. nih.gov |

| Ribonucleotide Reductase | ara-ATP | Competitive | 4 µM | For adenosine diphosphate reduction. nih.gov |

Inhibition of RNA Polyadenylation

The triphosphate metabolite of 9-beta-D-Arabinosyladenine, ara-ATP, has been identified as a selective inhibitor of RNA polyadenylation. nih.govnih.gov This process, crucial for the maturation of messenger RNA (mRNA), involves the addition of a poly(A) tail to the 3' end of the transcript. The inhibition of this step by ara-ATP presents a potential mechanism for the compound's antiviral effects. nih.gov

Research conducted in vitro using HeLa nuclear extracts demonstrated that ara-ATP obstructs the 3'-end processing of pre-mRNAs by inhibiting both the endonucleolytic cleavage and the subsequent polyadenylation reactions. nih.gov The inhibitory effect on both cleavage and polyadenylation can be overcome by the addition of poly(A) polymerase, suggesting that ara-ATP interacts with the ATP-binding site on this enzyme. nih.gov This competitive inhibition of poly(A) polymerase by ara-ATP is a key aspect of its mechanism. nih.gov Unlike other adenosine analogs like cordycepin 5'-triphosphate, which only inhibits the poly(A) addition, ara-ATP disrupts both critical steps of mRNA 3'-end formation. nih.gov

| Parameter | Description of Finding | Supporting Evidence |

| Inhibitor | ara-ATP (Vidarabine triphosphate) | Competitive inhibitor of poly(A) polymerase nih.govnih.gov |

| Affected Process | RNA Polyadenylation | Selective inhibition of the addition of poly(A) tails to pre-mRNA nih.govnih.gov |

| Dual Inhibition | Cleavage and Polyadenylation | Inhibits both the endonucleolytic cleavage of pre-mRNA and the subsequent poly(A) addition nih.gov |

| Mechanism | Interaction with Poly(A) Polymerase | Competes with ATP for the binding site on poly(A) polymerase, an enzyme essential for both cleavage and polyadenylation nih.gov |

Inhibition of Ribonucleotide Reductase by ara-ADP

A distinctive feature of this compound's mechanism is the inhibitory action of its diphosphate form, ara-ADP. wikipedia.org While most nucleoside analogs require conversion to their triphosphate form to exert their effects, ara-ADP directly inhibits the enzyme ribonucleotide reductase. wikipedia.orgpatsnap.com This enzyme is critical for DNA synthesis as it catalyzes the conversion of ribonucleotide diphosphates (NDPs) to deoxyribonucleotide diphosphates (dNDPs), the precursors for DNA. wikipedia.org

| Metabolite | Enzyme Inhibited | Effect |

| ara-ADP | Ribonucleotide Reductase | Prevents the reduction of nucleotide diphosphates, leading to a decrease in the pool of available deoxynucleotides for viral DNA synthesis. wikipedia.orgpatsnap.com |

Other Biochemical and Cellular Interactions

Beyond its direct interference with nucleic acid synthesis, this compound engages in several other significant biochemical and cellular interactions.

Inhibition of S-adenosylhomocysteine Hydrolase and Transmethylation Reactions

This compound is a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase. nih.govnih.gov This enzyme is responsible for the reversible hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine. The inhibition of AdoHcy hydrolase leads to the accumulation of AdoHcy, a powerful product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. nih.gov Consequently, the inhibition of AdoHcy hydrolase by this compound results in the indirect inhibition of essential transmethylation reactions. wikipedia.orgnih.gov

Studies in isolated rat hepatocytes have shown that the inactivation of AdoHcy hydrolase by this compound is characterized by a maximal inactivation rate of 0.7 min⁻¹ and a half-maximal rate at a concentration (Ki) of 12 µM. nih.gov This inactivation leads to a significant intracellular accumulation of AdoHcy. nih.gov This disruption of cellular methylation processes may contribute to both the antiviral properties and the side effects of the compound. nih.gov

| Enzyme | Inhibitor | Consequence | Cellular Effect |

| S-adenosylhomocysteine (AdoHcy) Hydrolase | This compound | Accumulation of S-adenosylhomocysteine (AdoHcy) | Inhibition of S-adenosylmethionine (SAM)-dependent transmethylation reactions nih.govnih.gov |

Interaction with Adenosine Deaminase

This compound is readily metabolized by the enzyme adenosine deaminase (ADA), which converts it to its less active metabolite, arabinosylhypoxanthine (ara-Hx). selleckchem.comnih.gov This deamination is a primary route of inactivation for the compound. The plasma half-life of this compound is significantly influenced by ADA activity. nih.gov

In the absence of an ADA inhibitor, the half-life of this compound is very short, with the compound becoming unmeasurable in plasma within minutes of infusion. nih.gov However, co-administration with an ADA inhibitor, such as 2'-deoxycoformycin (pentostatin), can dramatically increase the plasma half-life of this compound to a mean of 227 minutes. nih.gov This inhibition of its catabolism enhances the compound's potency and, consequently, its potential toxicity. nih.govnih.gov

| Enzyme | Action on this compound | Effect of Inhibition |

| Adenosine Deaminase (ADA) | Catalyzes the deamination to the less active metabolite, arabinosylhypoxanthine (ara-Hx) selleckchem.comnih.gov | Increases the plasma half-life and potency of this compound nih.govnih.gov |

Modulation of Cardiac Adenylyl Cyclase Activity (Non-Antiviral Context)

In a non-antiviral context, this compound has been shown to exhibit cardioprotective effects through the inhibition of cardiac adenylyl cyclase, specifically type 5 adenylyl cyclase (AC5). nih.govresearchgate.netresearchgate.net Adenylyl cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger in cardiac cells.

Inhibition of AC5 by this compound has been demonstrated to protect the heart against ischemia, even when administered after coronary artery reperfusion. nih.govresearchgate.net In studies on mice, the compound reduced infarct size by 55% compared to controls when delivered after reperfusion. nih.govresearchgate.net This cardioprotective effect is significant as it is achieved without causing a drop in arterial pressure, a side effect observed with higher doses of adenosine. nih.govresearchgate.net

| Enzyme | Effect of this compound | Physiological Outcome |

| Type 5 Adenylyl Cyclase (AC5) | Inhibition | Cardioprotection against ischemia and reperfusion injury nih.govresearchgate.net |

Inhibition of Ryanodine Receptor 2 (RyR2) Phosphorylation and Sarcoplasmic Reticulum Calcium Dynamics

The cardioprotective effects of this compound are linked to its influence on intracellular calcium dynamics within cardiac myocytes. The sarcoplasmic reticulum (SR) is the primary calcium store in these cells, and its release of calcium through ryanodine receptor 2 (RyR2) channels is critical for muscle contraction. mdpi.com Dysregulation of SR calcium handling, including spontaneous calcium release and leakage, can contribute to cardiac dysfunction. nih.gov

Through its inhibition of AC5, this compound can attenuate adrenergic receptor stimulation-induced calcium leakage and spontaneous calcium release from the SR. researchgate.net This effect is associated with a reduction in the phosphorylation of phospholamban (PLN) at both threonine-17 and serine-16, sites that are phosphorylated by CaMKII and protein kinase A, respectively. nih.gov By modulating these pathways, this compound helps to maintain intracellular calcium homeostasis, which may be a key mechanism behind its observed cardioprotective effects. nih.govresearchgate.net

| Cellular Component | Effect of this compound | Underlying Mechanism |

| Sarcoplasmic Reticulum (SR) | Attenuation of adrenergic-stimulated Ca²⁺ leakage and spontaneous Ca²⁺ release researchgate.net | Inhibition of AC5, leading to reduced phosphorylation of phospholamban (PLN) nih.gov |

Inhibition of Phospholamban (PLN) and Ca2+-Calmodulin-Dependent Protein Kinase II (CaMKII) Phosphorylation

Research has indicated that this compound can influence key regulatory proteins in cardiac muscle. Specifically, it has been shown to attenuate the phosphorylation of Ca2+-Calmodulin-Dependent Protein Kinase II (CaMKII) at Thr-286. CaMKII is a crucial enzyme involved in the regulation of calcium handling in cardiomyocytes, and its phosphorylation is a key activation step.

In a study investigating cardiac dysfunction, treatment with Vidarabine was found to significantly reduce the increased levels of phosphorylated CaMKII. This suggests an inhibitory effect of this compound on the signaling pathways that lead to CaMKII activation. While the precise mechanism of this inhibition is not fully elucidated, it points to a potential role for the compound in modulating calcium-dependent signaling cascades in cardiac tissue. The phosphorylation of phospholamban (PLN) at Thr-17 is known to be mediated by CaMKII; therefore, by inhibiting CaMKII phosphorylation, this compound may indirectly affect PLN function.

Inhibition of Reactive Oxygen Species (ROS) Production

The direct inhibitory effect of this compound on the production of reactive oxygen species (ROS) is not extensively documented in the current scientific literature. However, an indirect link can be inferred from its effects on ROS-activated signaling pathways.

CaMKII is known to be activated by oxidative stress through the presence of ROS. As mentioned previously, Vidarabine has been observed to attenuate the phosphorylation and oxidation of CaMKII. This finding suggests that this compound may interfere with the downstream consequences of ROS signaling, even if it does not directly scavenge or inhibit the production of ROS. Further research is required to determine if this compound possesses any direct antioxidant properties or if its effects on ROS-related pathways are solely a consequence of its influence on other cellular targets.

Interaction with Human Primase

The triphosphate form of this compound, known as ara-ATP, is a potent inhibitor of DNA primase. DNA primase is an essential enzyme responsible for synthesizing short RNA primers required for the initiation of DNA replication.

Ara-ATP acts as a competitive inhibitor of ATP for DNA primase. The enzyme can incorporate ara-ATP into the growing primer chains. Once incorporated, the presence of the arabinose sugar moiety instead of ribose can hinder further elongation of the primer by DNA polymerase alpha. This leads to a decrease in the synthesis of functional primers necessary for DNA replication. The inhibitory constants (Ki) for primase have been determined, highlighting the potent nature of this interaction.

| Parameter | Value | Temperature |

|---|---|---|

| Ki | 1.2 µM | Not Specified |

| Ki | 2.0 µM | 25°C |

| Ki | 2.7 µM | 37°C |

Inhibition of tRNA Methylases

This compound has been shown to indirectly inhibit tRNA methylases through its effect on S-adenosylhomocysteinase. This enzyme is critical for the regulation of S-adenosylmethionine (SAM)-dependent methylation reactions, which include the methylation of tRNA.

The compound and its phosphorylated forms act as competitive inhibitors of S-adenosylhomocysteinase, preventing the hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. The accumulation of SAH, a product of all SAM-dependent methylation reactions, leads to product inhibition of tRNA methyltransferases. This, in turn, disrupts the proper methylation of tRNA, which is essential for its structure and function in protein synthesis. The inhibitory constants (Ki) for the interaction of this compound and its derivatives with S-adenosylhomocysteinase have been established.

| Compound | Inhibitor Constant (Ki) |

|---|---|

| This compound (ara-A) | 5.0 x 10-6 M |

| This compound 5'-monophosphate | 1.1 x 10-4 M |

| This compound 5'-triphosphate | 1.0 x 10-3 M |

Antiviral Activity and Selectivity in Preclinical Models

Spectrum of Antiviral Activity in In Vitro Systems

9-beta-D-Arabinosyladenine, also known as Vidarabine (B1017) or ara-A, is a purine (B94841) nucleoside analogue that has demonstrated a significant spectrum of activity against various DNA viruses in preclinical in vitro models. Its mechanism of action involves the inhibition of viral DNA synthesis. drugbank.com For the compound to become active, it must be phosphorylated within the host cell to its triphosphate form, ara-ATP. drugbank.compatsnap.com This active metabolite then acts as a competitive inhibitor and a substrate for viral DNA polymerase, leading to the termination of the viral DNA chain upon its incorporation. drugbank.compatsnap.com

Vidarabine has well-documented inhibitory activity against both Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2). targetmol.compatsnap.com Preclinical studies have established its ability to interfere with the replication of these viruses in cell cultures. The compound's active form, ara-ATP, competitively inhibits the viral DNA polymerase, an enzyme crucial for the replication of the viral genome. drugbank.com Research has reported specific 50% inhibitory concentrations (IC50), quantifying its potency against these viruses.

Table 1: In Vitro Efficacy of this compound Against Herpes Simplex Viruses

| Virus | IC50 Value (µg/mL) |

|---|---|

| HSV-1 | 9.3 |

| HSV-2 | 11.3 |

Data sourced from in vitro studies measuring the concentration required to inhibit viral replication by 50%. targetmol.commedchemexpress.com

The antiviral spectrum of Vidarabine extends to another significant member of the Herpesviridae family, the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. patsnap.comwikipedia.org Its mechanism against VZV is consistent with its action against HSV, involving the inhibition of viral DNA polymerase. selleckchem.com An important characteristic of Vidarabine is its efficacy against certain strains of herpesviruses that may be resistant to other antiviral agents. Because cellular kinases can phosphorylate Vidarabine to its active triphosphate form, it does not depend on the viral thymidine (B127349) kinase (TK) for activation. targetmol.comselleckchem.com This makes it capable of inhibiting acyclovir-resistant, TK-deficient mutants of both HSV and VZV. selleckchem.com

Beyond the herpesviruses, preclinical research has shown that this compound possesses broad-spectrum activity against a range of other DNA viruses. wikipedia.orgalchetron.com This includes members of the Poxviridae, Rhabdoviridae, and Hepadnaviridae families. wikipedia.orgselleckchem.comalchetron.com

Poxviruses: Vidarabine is active against vaccinia virus, a member of the poxvirus family, both in vitro and in vivo. targetmol.comselleckchem.com It also demonstrates activity against orthopoxviruses. medchemexpress.com

Rhabdoviruses and Hepadnaviruses: The compound has been noted for its inhibitory effects against rhabdoviruses and hepadnaviruses in various studies. wikipedia.orgselleckchem.comalchetron.com Specifically for hepadnaviruses, such as Hepatitis B virus, Vidarabine has been shown to inhibit DNA polymerase activity, a key step in viral replication. nih.govresearchgate.net

While the broad-spectrum activity is documented, specific comparative IC50 values for many of these viruses are not as commonly cited as those for herpesviruses.

In vitro studies have also explored the efficacy of Vidarabine against animal alphaherpesviruses, such as Equid Alphaherpesvirus Type 1 (EHV-1). EHV-1 is a significant pathogen in horses, causing respiratory disease, abortion, and neurological disorders. scielo.br In a comparative study of various antiviral agents, Vidarabine was shown to inhibit EHV-1 replication in cell culture. The research determined its 50% effective concentration (EC50) and selectivity index (SI), which is a ratio of its cytotoxicity to its antiviral activity. Although other compounds in the study showed greater potency, Vidarabine demonstrated clear antiviral effects against this virus. scielo.br Potential antiviral activity has also been noted against the related Equid Alphaherpesvirus 4 (EHV-4). nih.gov

Table 2: In Vitro Efficacy of this compound Against EHV-1

| Virus | EC50 Value (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| EHV-1 | 40.9 | 12.2 |

Data from a viral plaque reduction assay in cell culture. scielo.br

Selective Antiviral Efficacy and Comparative Studies

The therapeutic utility of an antiviral compound is heavily dependent on its selective toxicity, meaning its ability to inhibit viral replication without causing significant harm to host cells.

The selectivity of this compound is primarily attributed to its differential action on viral versus host cell DNA polymerases. patsnap.compatsnap.com The active metabolite, ara-ATP, demonstrates a more potent inhibitory effect on viral DNA polymerase compared to the cellular DNA polymerases (alpha, beta) involved in the normal replication and repair of host cell DNA. patsnap.compatsnap.com This preferential inhibition is a cornerstone of its antiviral specificity, as it allows the drug to disrupt viral DNA synthesis at concentrations that have a lesser impact on the host's cellular processes. patsnap.com While there is a greater affinity for the viral enzyme, the selectivity is not absolute, and some inhibition of host cell DNA synthesis can occur. patsnap.com The half-life of the active ara-ATP metabolite is also reportedly three times longer in HSV-infected cells compared to uninfected cells, which further contributes to its selective action. wikipedia.org

Comparative Antiviral Potency and Duration of Action against Various Viral Strains

This compound has demonstrated a broad spectrum of activity against DNA viruses in preclinical studies. Its inhibitory effects are most pronounced against herpes simplex virus types 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and varicella-zoster virus (VZV). drugbank.comwikipedia.orgmedchemexpress.com The antiviral potency, often measured by the 50% inhibitory concentration (IC50), varies between different viral strains. For instance, the IC50 values for vidarabine have been reported as 9.3 µg/ml for HSV-1 and 11.3 µg/ml for HSV-2. medchemexpress.com

A key characteristic of this compound is its prolonged duration of antiviral action. In a comparative in vitro study against VZV, intermittent treatment with vidarabine for 8 hours per day over four days showed equivalent antiviral activity to continuous treatment for the entire four-day period. nih.gov In contrast, intermittent treatment with acyclovir (B1169) resulted in a 7.9-fold higher IC50 value compared to its continuous application, indicating a shorter duration of action for acyclovir under these conditions. nih.gov This suggests that vidarabine's active metabolite has a longer intracellular half-life, allowing for sustained viral inhibition even with less frequent exposure. wikipedia.orgnih.gov

| Viral Strain | IC50 (µg/ml) |

|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) | 9.3 medchemexpress.com |

| Herpes Simplex Virus Type 2 (HSV-2) | 11.3 medchemexpress.com |

Activity against Acyclovir-Resistant or Thymidine Kinase-Deficient Viral Strains

A significant advantage of this compound is its mechanism of activation, which is independent of viral thymidine kinase (TK). researchgate.netannualreviews.org While acyclovir and related nucleoside analogs require phosphorylation by viral TK to become active, this compound is phosphorylated to its active triphosphate form by host cellular kinases. researchgate.netnih.govpatsnap.com This fundamental difference confers activity against viral strains that have developed resistance to acyclovir through mutations leading to deficient or altered TK. researchgate.netannualreviews.org

Preclinical studies have consistently shown that this compound retains its antiviral efficacy against TK-deficient HSV strains. researchgate.netnih.gov The susceptibility of TK-deficient HSV-1 to vidarabine was found to be unaffected by the concurrent presence of acyclovir, further highlighting its independent mechanism of action. researchgate.netnih.govdrugbank.com While resistance to this compound can occur, it is typically associated with mutations in the viral DNA polymerase gene, the direct target of the active drug metabolite. wikipedia.orgnih.gov

Synergistic Antiviral Strategies and Combination Research

Synergistic Effects with Other Antiviral Agents (e.g., Acyclovir)

The combination of this compound and acyclovir has been shown to produce synergistic antiviral effects against wild-type HSV-1, HSV-2, and VZV in vitro. researchgate.netnih.govdrugbank.com This synergy is attributed to their distinct mechanisms of action and different binding sites on the viral DNA polymerase. nih.govdrugbank.com The phosphorylation of acyclovir by viral TK is essential for this synergistic interaction. researchgate.netnih.govdrugbank.com However, this synergistic effect is nullified in viruses that have developed resistance through mutations in the DNA polymerase gene, as the altered enzyme structure affects the binding of both drugs. researchgate.netnih.gov In animal models, the combination of vidarabine and acyclovir has demonstrated efficacy in treating infections caused by acyclovir-resistant HSV. nih.gov

| Combination | Target Viruses | Observed Effect | Mechanism Note |

|---|---|---|---|

| This compound + Acyclovir | HSV-1, HSV-2, VZV (wild-type) | Synergistic researchgate.netnih.govdrugbank.com | Different binding sites on viral DNA polymerase. nih.govdrugbank.com |

| This compound + Acyclovir | DNA Polymerase Mutants | No Synergism researchgate.netnih.gov | Alteration of substrate specificity on the target enzyme. nih.gov |

Enhanced Antiviral Activity in Combination with Adenosine (B11128) Deaminase Inhibitors

The in vivo efficacy of this compound can be limited by its rapid metabolic degradation by adenosine deaminase into arabinosylhypoxanthine, a less potent metabolite. wikipedia.orgnih.govnih.gov The co-administration of an adenosine deaminase inhibitor can significantly enhance the antiviral activity of this compound by preventing this deamination. nih.gov

In preclinical studies, the combination of vidarabine with a potent adenosine deaminase inhibitor, co-vidarabine, resulted in a significant, up to 10-fold, increase in antiviral activity against herpesviruses and vaccinia virus in cell culture. nih.gov This enhanced activity was also observed in animal models of herpesvirus infections. nih.gov By maintaining higher concentrations of the more active parent compound, this combination strategy offers a promising approach to improve the therapeutic potential of this compound.

Mechanisms of Drug Resistance

Alterations and Mutations in Viral DNA Polymerase

The primary molecular target of the active form of 9-beta-D-Arabinosyladenine, ara-ATP, is the viral DNA polymerase. Consequently, alterations and mutations within the gene encoding this enzyme can lead to a reduction in the drug's antiviral activity. This form of resistance has been documented in herpes simplex virus (HSV) and varicella-zoster virus (VZV).

Mutants of herpes simplex virus type 1 (HSV-1) that are resistant to this compound have been isolated and studied. nih.gov Genetic and biochemical analyses have confirmed that the viral DNA polymerase gene is a key locus for resistance to this antiviral agent. nih.gov A specific mutation that confers resistance to both acyclovir (B1169) and vidarabine (B1017) in HSV-1 involves a nonconservative amino acid substitution from asparagine to lysine (B10760008) at position 961 of the DNA polymerase. unc.edu

In varicella-zoster virus (VZV), several amino acid substitutions in the DNA polymerase have been identified in acyclovir-resistant mutants, and these mutants have been tested for their susceptibility to vidarabine. nih.gov Notably, VZV mutants with the substitutions N(779)S and G(805)C, which are identical in position to the N(815)S and G(814)C mutations in HSV-1 DNA polymerase, respectively, as well as the V(855)M substitution, which is similar to the HSV-1 V(892)M mutation, have shown susceptibility to vidarabine at levels comparable to their HSV-1 counterparts. nih.gov

It is noteworthy that viral strains resistant to this compound often exhibit changes in their DNA polymerase. nih.gov Furthermore, many of the mutations within the viral DNA polymerase gene that confer resistance to this compound also result in cross-resistance to other antiviral drugs that target the same enzyme, such as phosphonoacetic acid (PAA). nih.gov In fact, a significant proportion of newly isolated this compound-resistant HSV-1 mutants have been found to be co-resistant to PAA. nih.gov

Table 1: Documented Amino Acid Substitutions in Viral DNA Polymerase Conferring Resistance to this compound

| Virus | Amino Acid Substitution | Position | Cross-Resistance |

| Herpes Simplex Virus 1 (HSV-1) | Asparagine to Lysine | 961 | Acyclovir |

| Varicella-Zoster Virus (VZV) | N(779)S | 779 | Acyclovir, Phosphonoacetic acid, Aphidicolin |

| Varicella-Zoster Virus (VZV) | G(805)C | 805 | Acyclovir, Phosphonoacetic acid, Aphidicolin |

| Varicella-Zoster Virus (VZV) | V(855)M | 855 | Acyclovir, Phosphonoacetic acid, Aphidicolin |

Enzymatic Deamination by Adenosine (B11128) Deaminase and Formation of Less Potent Metabolites

A significant factor limiting the antiviral activity of this compound is its rapid metabolic inactivation through enzymatic deamination. This process is catalyzed by the host enzyme, adenosine deaminase (ADA), which is ubiquitously present in human tissues.

Adenosine deaminase converts this compound into its primary metabolite, 9-β-D-arabinofuranosylhypoxanthine, also known as hypoxanthine (B114508) arabinoside (ara-H). This conversion involves the removal of an amino group from the adenine (B156593) base of the molecule. While ara-H is not entirely devoid of antiviral properties, it is substantially less potent than the parent compound. nih.gov Research has indicated that the antiviral activity of ara-H is at least 10-fold lower than that of this compound. nih.gov

The rapid deamination of this compound to the less active ara-H in vivo is a major mechanism of intrinsic and acquired resistance. nih.gov This metabolic inactivation reduces the intracellular concentration of the active triphosphate form of the drug, ara-ATP, thereby diminishing its ability to inhibit viral DNA synthesis.

The significance of this metabolic pathway in drug resistance is underscored by studies involving inhibitors of adenosine deaminase. Co-administration of an ADA inhibitor with this compound has been shown to significantly enhance the antiviral efficacy of the drug. By blocking the deamination process, these inhibitors increase the plasma and intracellular concentrations of this compound, leading to higher levels of the active ara-ATP and consequently, greater inhibition of viral replication.

Table 2: Key Molecules in the Deamination Pathway of this compound

| Compound Name | Abbreviation | Role |

| This compound | ara-A | The active antiviral drug. |

| Adenosine Deaminase | ADA | The host enzyme that catalyzes the deamination of ara-A. |

| 9-β-D-arabinofuranosylhypoxanthine | ara-H | The less potent metabolite formed from the deamination of ara-A. |

| Ara-ATP | ara-ATP | The active triphosphate form of this compound. |

Advanced Structural and Molecular Interaction Studies

Crystallographic and Spectroscopic Analyses of Enzyme-Ligand Complexes

The precise mechanism of enzyme inhibition by 9-beta-D-Arabinosyladenine has been elucidated through techniques like X-ray crystallography. These methods provide a static, high-resolution snapshot of the compound bound within the active site of its target enzyme.

A key target for the activated form of Vidarabine (B1017), Vidarabine-5'-triphosphate (Vidarabine-TP), is human primase, the enzyme responsible for synthesizing RNA primers necessary for initiating DNA replication. nih.govacs.org Crystal structures of the catalytic subunit of human primase (Pri1) in complex with Vidarabine-TP have been determined. nih.govacs.org These studies reveal that Vidarabine-TP binds to the nucleotide elongation site on the Pri1 subunit. nih.govacs.org This is the same site where subsequent nucleotides are added to the growing RNA primer during the synthesis process. nih.govacs.org

Spectroscopic techniques, such as fluorescence polarization, are used to complement crystallographic data by providing information about the binding events in solution. Fluorescence-based assays have confirmed that Vidarabine-TP is a potent inhibitor of human primase activity, demonstrating a strong interaction between the ligand and the enzyme. nih.govacs.org These analyses confirm that the arabinofuranosyl sugar moiety is a critical feature for the compound's inhibitory effect. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Compound Interactions

Computational methods are increasingly vital in drug discovery and mechanistic studies, offering a dynamic view of molecular interactions that complements static crystallographic data. mdpi.com Molecular dynamics (MD) simulations, for instance, can model the behavior of a drug-target complex over time, providing insights into the stability of binding, the influence of solvent molecules, and conformational changes in both the ligand and the enzyme upon binding. easychair.org

For nucleoside analogues like this compound, computational modeling can be used to:

Predict Binding Modes: Docking studies can predict the most likely orientation of the compound within an enzyme's active site.

Analyze Interaction Energetics: Techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used after MD simulations to calculate the binding free energy, helping to quantify the affinity of the ligand for the protein. nih.gov

Simulate Dynamic Behavior: MD simulations reveal the flexibility of the enzyme-ligand complex and can identify key amino acid residues that are critical for binding and inhibition. mdpi.comeasychair.org The stability of the complex can be evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. mdpi.com

While specific, extensive MD simulation studies focused solely on this compound's interaction with primase are not widely detailed in the provided literature, these computational approaches are standard practice in enzymology and drug design. nih.govdiva-portal.org They are instrumental in understanding the nuanced, dynamic interactions that govern the compound's inhibitory activity and can guide the design of more potent and specific inhibitors. biorxiv.org

Structural Basis for Inhibition of Human Primase and Other Host Enzymes

The inhibitory action of this compound is dependent on its intracellular conversion to the active triphosphate form, Vidarabine-TP (also known as ara-ATP). drugbank.compatsnap.com This active metabolite acts as a competitive inhibitor and a substrate for various DNA and RNA polymerases. drugbank.comnih.gov

Inhibition of Human Primase: Structural studies of Vidarabine-TP bound to the Pri1 subunit of human primase provide a clear basis for its inhibitory effect. nih.govbiorxiv.org The crystal structure reveals that the arabinose sugar of Vidarabine-TP, which differs from the natural ribose sugar of ATP, introduces steric hindrance within the active site. patsnap.com This structural difference is key to its mechanism. Primase can incorporate Vidarabine-TP into the nascent RNA primer, but the presence of the arabinose sugar can disrupt the subsequent addition of nucleotides, leading to chain termination. patsnap.comnih.gov Therefore, its inhibitory action is a result of both competitive inhibition at the active site and its function as a chain-terminating cap on the RNA primer. biorxiv.org

Inhibition of Viral DNA Polymerase: A primary mechanism for the antiviral activity of this compound is the inhibition of viral DNA polymerase. drugbank.compatsnap.com Vidarabine-TP competitively inhibits the viral enzyme by acting as an analogue of deoxyadenosine (B7792050) triphosphate (dATP). drugbank.com When Vidarabine-TP is incorporated into the growing viral DNA chain, the arabinose sugar's stereochemistry prevents the formation of the next phosphodiester bond, effectively terminating the elongation of the viral DNA. drugbank.compatsnap.com This leads to the destabilization and interruption of viral DNA replication. drugbank.com

Analysis of Binding Affinity and Thermal Stability with Target Proteins

The effectiveness of an inhibitor is quantitatively described by its binding affinity and its ability to stabilize the target protein.

Binding Affinity: The binding affinity of Vidarabine-TP to human primase has been measured using fluorescence polarization competition binding assays. These experiments determine the concentration of the inhibitor required to displace a fluorescently labeled nucleotide from the enzyme's active site. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. Studies have shown that Vidarabine-TP binds to human primase with a significantly higher affinity than the natural ribonucleotide, ATP. biorxiv.org

| Compound | IC50 (μM) |

|---|---|

| Vidarabine-TP | 0.40 |

| Fludarabine-TP | 0.43 |

| ATP | 3.34 |

Data sourced from bioRxiv. biorxiv.org

Thermal Stability: The binding of a ligand to a protein often increases the protein's thermal stability. This change can be measured using thermal denaturation assays, which determine the melting temperature (Tm)—the temperature at which 50% of the protein is unfolded. nih.gov An increase in Tm in the presence of a ligand indicates a stabilizing interaction. Assays have shown that Vidarabine-TP binding stabilizes the primase enzyme to a greater extent than ATP, confirming a strong and favorable interaction. biorxiv.org

| Compound | Melting Temperature (Tm) in °C (± Standard Deviation) |

|---|---|

| ATP | 53.8 (± 0.3) |

| Vidarabine-TP | 54.4 (± 0.2) |

| Fludarabine-TP | 58.0 (± 0.2) |

Data sourced from bioRxiv. biorxiv.org

Derivatization and Prodrug Research Non Clinical Focus

Strategies for Enhancing Metabolic Stability and Reducing Deamination

A primary metabolic pathway that curtails the efficacy of vidarabine (B1017) is its rapid conversion to 9-β-D-arabinofuranosylhypoxanthine (ara-H) via deamination. This reaction is catalyzed by adenosine (B11128) deaminase (ADA). The resulting metabolite, ara-H, is at least ten times less potent in its antiviral activity than the parent compound. nih.gov Consequently, a key focus of derivatization has been to protect vidarabine from this metabolic inactivation.

Two principal strategies have been explored:

Prodrug Modification: This approach involves chemically modifying the vidarabine molecule at specific sites to sterically hinder the ADA enzyme. Acylation of the hydroxyl groups of the arabinose sugar has proven effective. Specifically, the synthesis of 5'-O-acyl derivatives creates prodrugs that are resistant to deactivation by ADA. nih.gov This resistance is also observed in 2',3'- and 3',5'-di-O-acyl derivatives. nih.gov These modifications effectively "shield" the molecule from the deaminase enzyme, prolonging its active lifespan.

Structural Analog Development: This strategy involves altering the core purine (B94841) ring of the nucleoside to create an analog that is not a substrate for ADA. A prominent example is 9-beta-D-arabinofuranosyl-2-fluoroadenine , an analog of vidarabine that is metabolically stable. The introduction of a fluorine atom at the 2-position of the adenine (B156593) base renders the compound resistant to deamination. nih.gov This intrinsic stability eliminates the need for co-administration with an ADA inhibitor.

Table 1: Strategies and Examples for Reducing Deamination of Vidarabine

| Strategy | Modification Type | Example Compound(s) | Mechanism of Stability |

|---|---|---|---|

| Prodrug Modification | 5'-O-Acylation | 5'-O-valeryl-ara-A | Steric hindrance of adenosine deaminase (ADA) |

| 2',3'-Di-O-Acylation | 9-(2,3-di-O-acetyl-β-D-arabinofuranosyl)adenine | Resistance to ADA | |

| Structural Analog | Purine Ring Halogenation | 9-beta-D-arabinofuranosyl-2-fluoroadenine | Not a substrate for ADA |

Design and Synthesis of Prodrugs for Improved Solubility and Delivery

Beyond metabolic instability, vidarabine's utility is limited by its very low water solubility (~0.47 mg/mL), which complicates its formulation and delivery. nih.gov Prodrug strategies have been instrumental in overcoming this barrier by attaching promoieties that temporarily alter the molecule's physicochemical properties, such as solubility and lipophilicity, to enhance membrane transport. nih.gov

A range of 5'-O-acyl derivatives of vidarabine has been synthesized to create prodrugs with varying solubilities and lipophilicities. nih.gov These esters are designed to be hydrolyzed by endogenous esterase enzymes in the body to release the active parent drug. The synthesis is typically achieved through direct acylation of the 5'-hydroxyl group of vidarabine. nih.gov

By carefully selecting the acyl group, researchers can fine-tune the prodrug's properties. For instance, the 5'-O-valeryl derivative not only shows resistance to deamination but also demonstrates a significant increase in antiviral activity compared to vidarabine, suggesting improved cellular uptake. nih.govresearchgate.netscilit.com These findings highlight how esterification can simultaneously address metabolic stability and enhance biological effect.

Table 2: Examples of 5'-O-Acyl Ester Derivatives and Their Research Focus

| Derivative | Acyl Group | Research Objective | Key Finding |

|---|---|---|---|

| 5'-O-valeryl-ara-A | Valeryl | Improve antiviral activity | Marked increase in antiviral potency over parent compound. nih.gov |

| 5'-O-D-valyl-ara-A | D-valyl | Improve oral bioavailability | Identified as a potential prodrug candidate for oral delivery. researchgate.netscilit.com |

| General 5'-O-acyl derivatives | Various (e.g., acetyl, propionyl) | Modulate solubility and lipophilicity | Provides a range of physicochemical properties for optimized delivery. nih.gov |

The ProTide (Pro-drug nucleotide) approach is a sophisticated strategy designed to deliver the monophosphorylated form of a nucleoside analog directly into cells. This bypasses the often inefficient and rate-limiting first phosphorylation step catalyzed by cellular kinases. For vidarabine, this involves masking the 5'-monophosphate as a phosphoramidate (B1195095). researchgate.netnih.gov

These phosphoramidate prodrugs typically consist of the nucleoside monophosphate backbone with the phosphate (B84403) group esterified to an amino acid ester and an aryl group. calstate.edu This structure enhances cell membrane permeability. Once inside the cell, the promoieties are cleaved by specific intracellular enzymes (such as esterases and phosphoramidases) to release the active 5'-monophosphate metabolite. calstate.edunih.gov

Research has shown that phosphamide-modified vidarabine compounds can exhibit stronger antiviral activity against viruses like herpes simplex virus type 1 (HSV-1) compared to the parent drug. researchgate.netnih.gov For example, a study synthesizing 16 different phosphamide derivatives found that several compounds had significantly lower EC50 values (a measure of potency) than vidarabine, with the most active compound showing an EC50 of 0.52 µM compared to approximately 10 µM for vidarabine. nih.gov This demonstrates the potential of the ProTide approach to significantly enhance the potency of vidarabine. researchgate.netnih.govnih.govresearchgate.net

Development of Structural Analogs with Modified Biological Selectivity

The development of structural analogs involves modifying the chemical architecture of vidarabine to create new compounds with improved therapeutic profiles, such as enhanced potency, altered target specificity, or the ability to overcome drug resistance. uga.edu

A key example is 9-beta-D-arabinofuranosyl-2-fluoroadenine . As mentioned, the 2-fluoro substitution blocks deamination, but it also fundamentally alters the biological activity of the compound. This analog is not only a more stable molecule but also interacts differently with cellular enzymes and transporters. nih.gov

Emerging Research Directions and Methodologies

Integration of Artificial Intelligence and Machine Learning in Analog Design and Drug Repurposing

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry, offering powerful tools for the design of novel drug analogs and the repurposing of existing medications. walshmedicalmedia.comarxiv.orgworldsummit.ai In the context of 9-beta-D-Arabinosyladenine, these computational approaches hold the potential to accelerate the discovery of new derivatives with improved antiviral activity, selectivity, and pharmacokinetic properties.

Generative AI models, for instance, can explore vast chemical spaces to design novel nucleoside analogs. researchgate.netchemrxiv.orgresearchgate.net These models can be trained on existing data of known antiviral compounds, including vidarabine (B1017) and its derivatives, to learn the complex relationships between chemical structure and biological activity. researchgate.netchemrxiv.org By conditioning these models on desired properties, such as enhanced affinity for viral DNA polymerase or reduced cellular toxicity, researchers can generate virtual libraries of new candidate molecules for synthesis and testing. chemrxiv.org One such approach, the Conditional Randomized Transformer (CRT), has been used to generate novel nucleoside analogs with potential relevance to antiviral drug discovery. chemrxiv.org

The application of these in silico techniques can significantly reduce the time and cost associated with traditional drug discovery by enabling a more targeted and rational approach to analog design and drug repurposing. nih.gov

Applications in Systems Biology for Multi-Target Inhibition Studies

Systems biology offers a holistic approach to understanding the complex interactions between drugs, viruses, and host cells. By integrating experimental data with computational modeling, this field can provide valuable insights into the multifaceted mechanisms of action of antiviral agents like this compound and identify potential new therapeutic targets. cancer.govhuborganoids.nl

Network pharmacology, a key component of systems biology, can be used to construct and analyze the complex interaction networks of drugs, targets, and diseases. This approach can help to identify key nodes and pathways that are perturbed by vidarabine and to predict potential synergistic or antagonistic interactions with other drugs. Such analyses can inform the rational design of combination therapies to enhance antiviral efficacy and overcome drug resistance.

While specific systems biology studies focused solely on vidarabine are not yet widely reported, the broader application of these methodologies to antiviral research is growing. These approaches are being used to identify host-targeted therapeutics and to understand the complex interplay between viral infection and the host immune response. huborganoids.nl The insights gained from these studies can be leveraged to better understand the full spectrum of vidarabine's activity and to explore its potential in new therapeutic contexts.

Q & A

Q. What are the best practices for synthesizing 9-β-D-Arabinosyladenine to ensure reproducibility?

To achieve reproducible synthesis, document all experimental conditions meticulously, including solvent purity, reaction temperatures, and catalyst concentrations. Follow protocols from peer-reviewed literature and validate each step using spectroscopic techniques (e.g., NMR, HPLC). Include detailed characterization data for intermediates and the final compound, adhering to journal requirements for new compounds . For known compounds, cite established synthesis routes but verify purity (>95%) via analytical methods .

Q. Which characterization techniques are essential for confirming the structural identity and purity of 9-β-D-Arabinosyladenine?

Use a combination of -/-NMR for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment. For novel derivatives, elemental analysis and X-ray crystallography provide additional evidence. Ensure data consistency with literature benchmarks and disclose all spectral parameters in supplementary materials .

Q. How should researchers conduct a systematic literature review to identify gaps in 9-β-D-Arabinosyladenine research?

Prioritize recent peer-reviewed articles (last 5–10 years) from databases like PubMed and Web of Science. Use keywords such as "9-β-D-Arabinosyladenine metabolism," "enzymatic activity," and "therapeutic mechanisms." Critically evaluate hypotheses, methodologies, and conflicting findings to pinpoint unresolved questions, such as inconsistent bioactivity results across cell lines .

Advanced Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 9-β-D-Arabinosyladenine across different studies?

Conduct meta-analyses to compare experimental variables (e.g., cell lines, dosage ranges, assay protocols). Replicate key studies under controlled conditions, standardizing parameters like incubation time and solvent systems. Use statistical tools (e.g., ANOVA) to assess variability and identify confounding factors, such as impurity profiles or batch-to-batch differences .

Q. What strategies optimize the design of dose-response assays for 9-β-D-Arabinosyladenine in cancer cell models?

Define independent variables (e.g., concentration gradients) and dependent variables (e.g., IC, apoptosis markers). Include positive controls (e.g., cisplatin) and negative controls (vehicle-only treatments). Use a minimum of three biological replicates and normalize data to account for plate-to-plate variability. Validate results with orthogonal assays (e.g., flow cytometry) .

Q. How should multivariate studies be structured to evaluate 9-β-D-Arabinosyladenine’s interaction with nucleotide transporters?

Design experiments with controlled variables: pH, temperature, and transporter expression levels (e.g., CRISPR-modified cell lines). Employ kinetic assays to measure uptake rates and competitive inhibition. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Apply multivariate regression to model interactions between variables .

Q. What methodologies validate the stability of 9-β-D-Arabinosyladenine under physiological conditions?

Perform accelerated stability testing at varying pH (3–9), temperatures (4–37°C), and light exposure. Monitor degradation via HPLC-UV at multiple time points. Identify degradation products using LC-MS and compare with stability profiles in simulated biological fluids (e.g., plasma, lysosomal buffer). Publish raw stability data in supplementary files for peer scrutiny .

Q. How can researchers address ethical and technical challenges in animal studies involving 9-β-D-Arabinosyladenine?

Follow institutional guidelines for animal welfare (e.g., 3Rs principles). Predefine exclusion criteria (e.g., toxicity thresholds) and use blinded scoring for histological analyses. Include sham-treated controls and justify sample sizes via power calculations. Disclose all ethical approvals and adverse events in the methods section .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing 9-β-D-Arabinosyladenine’s pharmacokinetic data?

Use non-compartmental analysis (NCA) for AUC and half-life calculations. For compartmental modeling, apply tools like Phoenix WinNonlin. Report variability as geometric mean ± coefficient of variation (CV). Address outliers with sensitivity analyses and disclose data transformations (e.g., log-normalization) .

Q. How should researchers adhere to bilingual abstract requirements when publishing on 9-β-D-Arabinosyladenine?

Provide concise English and Arabic abstracts (150–250 words), including objectives, methodology, key results, and applications. Use standardized keywords (e.g., "nucleoside analog," "antiviral agents") in both languages. Ensure translations are validated by native speakers to avoid terminological discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.